1-(3-ethoxyquinoxalin-2-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-ethoxyquinoxalin-2-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoxaline core: This can be achieved by the condensation of an o-phenylenediamine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the ethoxy group: This step may involve the alkylation of the quinoxaline core using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.
Formation of the piperidine ring: This can be done through a cyclization reaction involving a suitable precursor.
Coupling with the methoxyphenyl group: This step may involve a coupling reaction using reagents such as palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxyquinoxalin-2-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-ethoxyquinoxalin-2-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide: can be compared with other quinoxaline derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(3-ethoxyquinoxalin-2-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-3-30-23-21(25-19-9-4-5-10-20(19)26-23)27-13-11-16(12-14-27)22(28)24-17-7-6-8-18(15-17)29-2/h4-10,15-16H,3,11-14H2,1-2H3,(H,24,28) |
InChI Key |
NCBZSLISNHYAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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